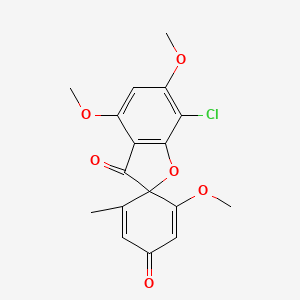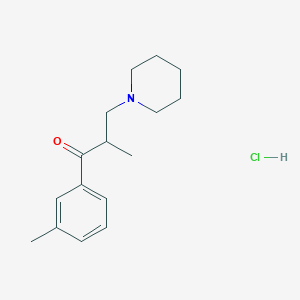
3-Tolperisone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tolperisone Hydrochloride, commonly known as Tolperisone, is a centrally acting muscle relaxant. It is primarily used to treat increased muscle tone associated with neurological diseases. The compound was first synthesized in 1956 and has been in clinical use since the 1960s . It is known for its ability to block sodium and calcium channels, which contributes to its muscle relaxant properties .
準備方法
Synthetic Routes and Reaction Conditions: Tolperisone Hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent. The resulting product is then converted to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, Tolperisone Hydrochloride is produced using wet granulation and compression techniques. This method ensures uniformity in weight, thickness, and drug content of the final product . The process involves the preparation of film-coated tablets, which are then subjected to various physicochemical evaluations to ensure quality and efficacy .
化学反応の分析
Types of Reactions: Tolperisone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Tolperisone, which can have different pharmacological properties .
科学的研究の応用
Tolperisone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of muscle relaxants on ion channels.
Biology: Research on Tolperisone helps in understanding its effects on cellular processes and its potential use in treating muscle-related disorders.
作用機序
Tolperisone Hydrochloride exerts its effects by blocking voltage-gated sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and leads to muscle relaxation . The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves . It is also known to inhibit mono- and polysynaptic reflex transmission, contributing to its muscle relaxant properties .
類似化合物との比較
Tolperisone Hydrochloride is unique among muscle relaxants due to its specific mechanism of action and minimal sedative effects. Similar compounds include:
Eperisone: Another centrally acting muscle relaxant with similar properties but different pharmacokinetics.
Lanperisone: Known for its muscle relaxant effects but with a different chemical structure.
Inaperisone: A related compound with similar therapeutic uses.
Silperisone: A non-chiral, tolperisone-like compound with muscle relaxant properties.
These compounds share similar therapeutic uses but differ in their chemical structures and specific pharmacological effects.
特性
分子式 |
C16H24ClNO |
|---|---|
分子量 |
281.82 g/mol |
IUPAC名 |
2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17;/h6-8,11,14H,3-5,9-10,12H2,1-2H3;1H |
InChIキー |
VBFUKHZWQBJGPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


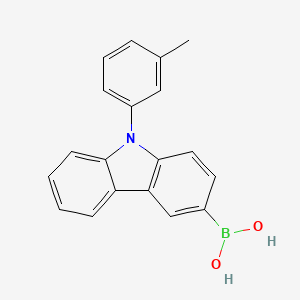
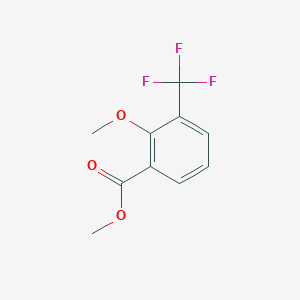
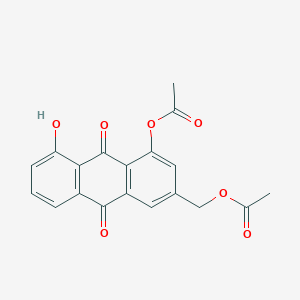
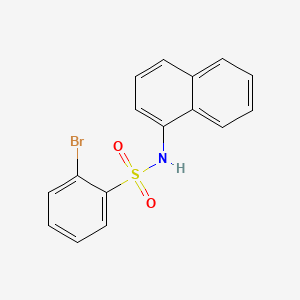
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
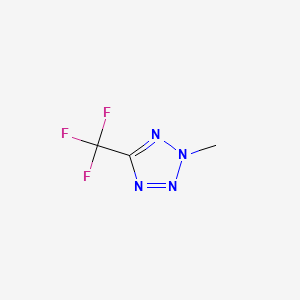
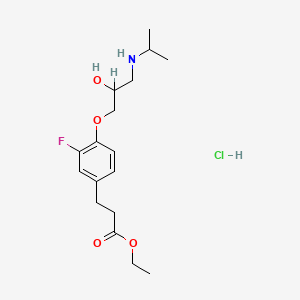
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)




